molecular formula C25H33N3O2 B1170049 Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate CAS No. 178311-82-5

Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate

Cat. No.: B1170049
CAS No.: 178311-82-5
M. Wt: 407.5 g/mol
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Description

Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a diphenylmethyl group, and an azetidinyl-piperazine moiety. Its chemical properties make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with diphenylmethyl azetidine under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate is unique due to its combination of a tert-butyl group, a diphenylmethyl group, and an azetidinyl-piperazine moiety. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(1-benzhydrylazetidin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-25(2,3)30-24(29)27-16-14-26(15-17-27)22-18-28(19-22)23(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,22-23H,14-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOIFZIOLDMILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound is synthesized by condensation of piperazine-1-carboxylic acid tert-butyl ester and Methanesulfonic acid 1-benzhydryl-azetidin-3-yl ester (commercially available from Fluorochem Ltd) analogously to the preparation of Intermediate 149.2 as a white solid; ES-MS: M+=408.3; HPLC: AtRet=3.84 min.
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Intermediate 149.2
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Synthesis routes and methods II

Procedure details

A mixture of 1-benzhydrylazetidin-3-yl methanesulfonate (26.53 g, 83.68 mmol), tert-butyl piperazine-1-carboxylate (18.68 g, 100.41 mmol) and K2CO3 (23.09 g, 163.36 mmol) in CH3CN (200 mL) was stirred at 80° C. for 16 h. The reaction mixture was cooled to RT and diluted with ethyl acetate and washed with brine. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (dichloromethane/methanol=50:1) to afford the desired product (25.5 g, 80% yield).
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26.53 g
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reactant
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18.68 g
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23.09 g
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200 mL
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Yield
80%

Synthesis routes and methods III

Procedure details

A mixture of N-tert-butoxycarbonylpiperazine (14.08 g), potassium carbonate (26.1 g), and 1-diphenylmethyl-3-methanesulphonyloxyazetidine (WO 96/05193) (20 g) in dry acetonitrile (600 mL) was heated under reflux for 32 hours. The reaction mixture was cooled to room temperature, diluted with ethyl acetate and washed with water and brine. The organic phase was dried over sodium sulphate and evaporated to dryness in vacuo. The residue was purified by column chromatography over silica (dichloromethane/methanol 97/3 by volume) to afford the title compound as a solid (22.53 g).
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14.08 g
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reactant
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26.1 g
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20 g
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reactant
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600 mL
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Synthesis routes and methods IV

Procedure details

Potassium carbonate (26 g) was added to a solution of tert-butyl piperazine-1-carboxylate (7.7 g) in acetonitrile (100 ML), to which a suspension of 1-(diphenylmethyl)azetidin-3-yl methanesulfonate (12.05 g) in tetrahydrofuran (30 mL) was added at room temperature, and the mixture was stirred for 4 hours at 100° C., and then concentrated. To the resulting residue was added water, and the mixture was extracted with ethyl acetate twice. The extract was dried over anhydrous magnesium sulfate and concentrated. The obtained residue was subjected to column chromatography on silica gel (hexane:ethyl acetate=3:1→1:2), and the product was washed with tert-butyl methyl ether and collected by filtration to give the title compound (10.68 g) having the following physical data.
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26 g
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7.7 g
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12.05 g
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30 mL
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